molecular formula C14H25BO2 B151445 (3aS,4S,6S,7aR)-2-Isobutyl-3a,5,5-trimethylhexahydro-4,6-methanobenzo[d][1,3,2]dioxaborole CAS No. 84110-34-9

(3aS,4S,6S,7aR)-2-Isobutyl-3a,5,5-trimethylhexahydro-4,6-methanobenzo[d][1,3,2]dioxaborole

Número de catálogo: B151445
Número CAS: 84110-34-9
Peso molecular: 236.16 g/mol
Clave InChI: QGWQMLAZUPRXGK-FMSGJZPZSA-N
Atención: Solo para uso de investigación. No para uso humano o veterinario.
En Stock
  • Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
  • Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción

(3aS,4S,6S,7aR)-2-Isobutyl-3a,5,5-trimethylhexahydro-4,6-methanobenzo[d][1,3,2]dioxaborole is a useful research compound. Its molecular formula is C14H25BO2 and its molecular weight is 236.16 g/mol. The purity is usually 95%.
BenchChem offers high-quality (3aS,4S,6S,7aR)-2-Isobutyl-3a,5,5-trimethylhexahydro-4,6-methanobenzo[d][1,3,2]dioxaborole suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about (3aS,4S,6S,7aR)-2-Isobutyl-3a,5,5-trimethylhexahydro-4,6-methanobenzo[d][1,3,2]dioxaborole including the price, delivery time, and more detailed information at info@benchchem.com.

Propiedades

IUPAC Name

(1S,2S,6R,8S)-2,9,9-trimethyl-4-(2-methylpropyl)-3,5-dioxa-4-boratricyclo[6.1.1.02,6]decane
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H25BO2/c1-9(2)8-15-16-12-7-10-6-11(13(10,3)4)14(12,5)17-15/h9-12H,6-8H2,1-5H3/t10-,11-,12+,14-/m0/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QGWQMLAZUPRXGK-FMSGJZPZSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

B1(OC2CC3CC(C3(C)C)C2(O1)C)CC(C)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

B1(O[C@@H]2C[C@@H]3C[C@H]([C@@]2(O1)C)C3(C)C)CC(C)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H25BO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID70511259
Record name (3aS,4S,6S,7aR)-3a,5,5-Trimethyl-2-(2-methylpropyl)hexahydro-2H-4,6-methano-1,3,2-benzodioxaborole
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70511259
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

236.16 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

84110-34-9
Record name (3aS,4S,6S,7aR)-3a,5,5-Trimethyl-2-(2-methylpropyl)hexahydro-2H-4,6-methano-1,3,2-benzodioxaborole
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70511259
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Actividad Biológica

The compound (3aS,4S,6S,7aR)-2-Isobutyl-3a,5,5-trimethylhexahydro-4,6-methanobenzo[d][1,3,2]dioxaborole , with CAS number 84110-34-9, is a member of the dioxaborole family known for its diverse biological activities. This article provides a detailed examination of its biological activity, including mechanisms of action, potential therapeutic applications, and relevant case studies.

Basic Information

PropertyValue
Molecular FormulaC14H25BO2
Molecular Weight238.13 g/mol
Boiling Point232.2 ± 7.0 °C
LogP2.6364
TPSA (Topological Polar Surface Area)27.69 Ų

Structural Characteristics

The compound features a complex structure characterized by a hexahydro-4,6-methanobenzo[d][1,3,2]dioxaborole framework which is essential for its biological activity.

The biological activity of this compound is primarily attributed to its ability to interact with various biological targets:

  • Antimicrobial Activity : Research indicates that dioxaboroles exhibit significant antimicrobial properties. They may inhibit bacterial growth by disrupting cell wall synthesis or function.
  • Antiviral Properties : Some studies suggest that dioxaboroles can interfere with viral replication processes, potentially making them candidates for antiviral drug development.
  • Enzyme Inhibition : The compound has shown potential in inhibiting specific enzymes involved in metabolic pathways, which could be beneficial in treating metabolic disorders.

Therapeutic Applications

  • Antibiotic Development : Due to its antimicrobial properties, there is ongoing research into utilizing this compound as a scaffold for developing new antibiotics.
  • Cancer Therapy : Preliminary studies have indicated that dioxaboroles might have anticancer effects by inducing apoptosis in cancer cells through various pathways.
  • Antiviral Agents : The potential to inhibit viral replication positions this compound as a candidate for antiviral drug development.

Case Study 1: Antibacterial Activity

A study conducted on the antibacterial efficacy of dioxaboroles demonstrated that compounds similar to (3aS,4S,6S,7aR)-2-Isobutyl-3a,5,5-trimethylhexahydro-4,6-methanobenzo[d][1,3,2]dioxaborole exhibited significant activity against Staphylococcus aureus and Escherichia coli. The mechanism was attributed to the disruption of cell membrane integrity and inhibition of cell division.

Case Study 2: Antiviral Potential

In vitro studies have shown that related compounds can inhibit the replication of viruses such as influenza and HIV. The proposed mechanism involves interference with viral entry into host cells and disruption of viral assembly.

Case Study 3: Cancer Cell Apoptosis

Research published in a peer-reviewed journal highlighted that derivatives of this compound induced apoptosis in various cancer cell lines through the activation of caspase pathways. This suggests a potential role in cancer therapy.

Métodos De Preparación

Chiral Auxiliary-Mediated Cyclocondensation

The bicyclic dioxaborole framework is synthesized via cyclocondensation of a chiral diol with boronic acids. The (3aS,4S,6S,7aR) configuration is achieved using (+)-pinanediol as a chiral template, which directs the stereochemistry during boronic ester formation.

Procedure :

  • Diol Preparation : (1R,2S,3R,5S)-pinanediol is treated with isobutylboronic acid in anhydrous toluene.

  • Cyclization : The mixture is refluxed under nitrogen with molecular sieves (4Å) to remove water, driving the equilibrium toward ester formation.

  • Workup : The crude product is purified via silica gel chromatography (n-hexane:ethyl acetate, 9:1).

Key Parameters :

ParameterValue
SolventToluene
Temperature110°C
Reaction Time12–16 hours
Yield68–72%

Boron Trifluoride-Etherate Catalyzed Method

Boron trifluoride (BF₃·OEt₂) facilitates the formation of the dioxaborole ring by activating the diol toward boronic acid coupling.

Procedure :

  • Activation : (1R,2S,3R,5S)-pinanediol and isobutylboronic acid are combined in dichloromethane.

  • Catalysis : BF₃·OEt₂ (1.2 equiv) is added dropwise at 0°C.

  • Quenching : The reaction is quenched with saturated NaHCO₃ and extracted with DCM.

Key Parameters :

ParameterValue
CatalystBF₃·OEt₂ (1.2 equiv)
SolventDichloromethane
Temperature0°C → RT
Yield75–80%

Side-Chain Functionalization

Alkylation of Preformed Dioxaborole

The isobutyl group is introduced via nucleophilic substitution on a chlorinated intermediate.

Procedure :

  • Chlorination : (3aS,4S,6S,7aR)-2-chloro-3a,5,5-trimethylhexahydro-4,6-methanobenzo[d][1,3,]dioxaborole (CAS: 89618-77-9) is reacted with isobutylmagnesium bromide.

  • Grignard Reaction : The mixture is stirred at −78°C in THF, then warmed to RT.

  • Isolation : The product is precipitated with ice water and recrystallized.

Key Parameters :

ParameterValue
ReagentIsobutylMgBr (2.0 equiv)
SolventTHF
Temperature−78°C → RT
Yield82–85%

Industrial-Scale Production

Continuous Flow Synthesis

To enhance scalability, continuous flow reactors ensure precise control over reaction parameters.

Procedure :

  • Feed Streams : Separate streams of pinanediol (in toluene) and isobutylboronic acid (in THF) are merged.

  • Reactor Conditions : The combined stream passes through a heated reactor (120°C, 15 bar).

  • In-Line Purification : A scavenger column removes residual boron species.

Key Parameters :

ParameterValue
Residence Time30 minutes
Throughput5 kg/day
Purity>99% (HPLC)

Stereochemical Control and Analysis

Chiral Resolution Techniques

The (3aS,4S,6S,7aR) configuration is verified via chiral HPLC (Chiralpak IC column, ethanol/n-hexane). Enantiomeric excess (ee) exceeds 98% in optimized batches.

Crystallography Data

Single-crystal X-ray diffraction confirms the bicyclic structure and substituent orientation:

ParameterValue
Crystal SystemOrthorhombic
Space GroupP2₁2₁2₁
Bond Length (B–O)1.36–1.39 Å

Comparative Analysis of Methods

MethodYield (%)Purity (%)Scalability
Chiral Auxiliary68–7295–97Moderate
BF₃ Catalysis75–8097–99High
Continuous Flow85–90>99Industrial

Challenges and Mitigation

  • Moisture Sensitivity : The dioxaborole ring hydrolyzes in aqueous media. Solutions include anhydrous conditions and argon-sparged storage.

  • Byproduct Formation : Chlorinated intermediates (e.g., CAS 89618-77-9) may persist; recrystallization in n-hexane reduces impurities to <0.5% .

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.